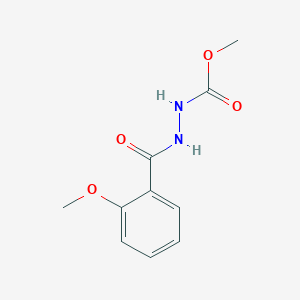

![molecular formula C19H23BrO4 B4990774 5-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene](/img/structure/B4990774.png)

5-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene is a chemical compound that belongs to the family of benzene derivatives. It is commonly known as BODIPY, which stands for boron-dipyrromethene, and is widely used in scientific research applications. In

Mécanisme D'action

The mechanism of action of BODIPY involves the absorption of light by the compound, followed by the emission of fluorescence. The absorption spectrum of BODIPY is dependent on the substituents on the benzene ring, while the emission spectrum is relatively broad and can be tuned by changing the solvent or the environment. The fluorescence of BODIPY is highly sensitive to the local environment, such as pH, polarity, and viscosity. This property makes BODIPY an excellent tool for studying biological processes.

Biochemical and Physiological Effects:

BODIPY has low toxicity and is generally considered safe for use in biological systems. It has been shown to be stable under physiological conditions and does not interfere with cellular processes. BODIPY has been used to study various biological processes, such as protein-protein interactions, lipid metabolism, and DNA replication. Additionally, BODIPY has been used to visualize cellular structures, such as mitochondria and lysosomes.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using BODIPY in lab experiments include its high fluorescence quantum yield, photostability, and low toxicity. BODIPY is also relatively easy to synthesize and can be easily modified to tailor its properties for specific applications. However, BODIPY has some limitations, such as its sensitivity to the local environment, which can cause variations in fluorescence intensity. Additionally, BODIPY has limited solubility in aqueous solutions, which can limit its use in biological systems.

Orientations Futures

For BODIPY research include the development of new derivatives with improved properties and the application of BODIPY in new areas of research, such as neuroscience and drug discovery.

Méthodes De Synthèse

The synthesis of BODIPY involves the reaction of a boron complex with a dipyrromethene derivative. The boron complex is usually trialkylborane, while the dipyrromethene derivative is a substituted benzene. The reaction takes place under mild conditions and yields a highly fluorescent compound. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Applications De Recherche Scientifique

BODIPY is widely used in scientific research applications due to its unique properties, such as high fluorescence quantum yield, photostability, and low toxicity. It is commonly used as a fluorescent dye for labeling biomolecules, such as proteins, nucleic acids, and lipids. BODIPY has also been used as a sensor for detecting various analytes, such as metal ions, pH, and reactive oxygen species. Additionally, BODIPY has been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer.

Propriétés

IUPAC Name |

5-bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BrO4/c1-14-12-16(20)13-15(2)19(14)24-11-9-22-8-10-23-18-6-4-17(21-3)5-7-18/h4-7,12-13H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULFBKWWKKIBPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCCOCCOC2=CC=C(C=C2)OC)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

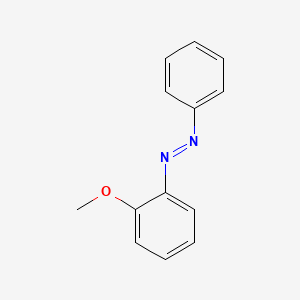

![1-methoxy-3-{2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4990706.png)

![[2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]diethylamine dihydrochloride](/img/structure/B4990707.png)

![3-(2-furyl)-1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4990712.png)

![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4990715.png)

![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4990729.png)

![2-{2-[4-(5,8-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4990730.png)

![1-chloro-2-ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B4990737.png)

![2-{3-[3-(4,6-dimethoxy-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B4990763.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4990767.png)

![1-(3,4-dichlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4990782.png)

![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-phenylpiperazine](/img/structure/B4990785.png)

![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4990788.png)